molecular formula C21H23N3O3 B7531881 N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No. B7531881
M. Wt: 365.4 g/mol
InChI Key: YEZFXDQEYMFOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as APICA, is a synthetic compound that belongs to the family of pyrrolidine derivatives. APICA has been found to have a wide range of biological activities and has been extensively studied for its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter activity, N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to have a variety of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been found to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as heart disease and diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is that it has a well-defined chemical structure, which makes it easier to study its effects on biological systems. However, one limitation of using N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of interest is the development of new drugs based on the structure of N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, which may have improved therapeutic properties. Another area of interest is the study of the effects of N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide on different types of cells and tissues, which may help to identify new applications for this compound. Additionally, research on the toxicity and safety of N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is needed to determine its potential use as a therapeutic agent.

Synthesis Methods

N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can be synthesized by reacting N-(2-bromoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with aniline in the presence of a palladium catalyst. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain the final compound.

Scientific Research Applications

N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to have a variety of applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-19(23-17-10-5-2-6-11-17)15-22-21(27)18-12-7-13-24(18)20(26)14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZFXDQEYMFOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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